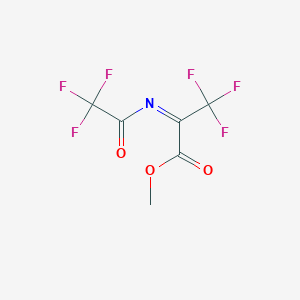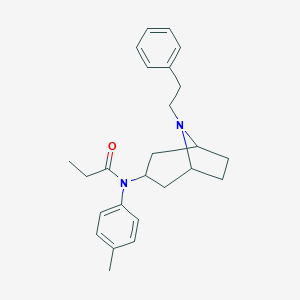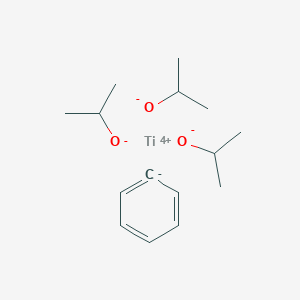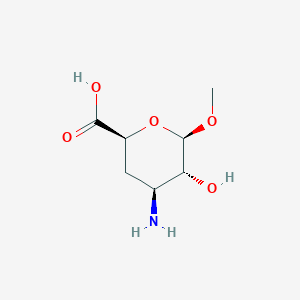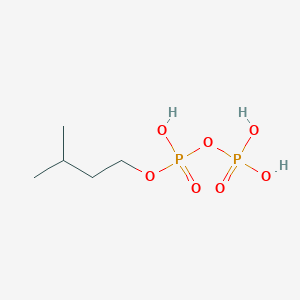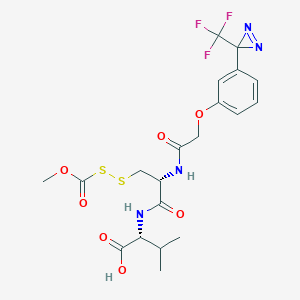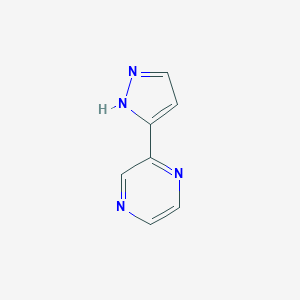
2-(1H-pyrazol-3-yl)pyrazine
説明
Synthesis Analysis
The synthesis of 2-(1H-pyrazol-3-yl)pyrazine involves the reaction of suitable precursors under controlled conditions. For example, the hydrothermal reaction of Cu(NO3)2 and HL (HL = (1H-pyrazol-3-yl)pyrazine) in a 1:1 ratio can lead to the formation of a Cu-[2+2] molecular grid, showcasing the compound's ability to act as a ligand in constructing metal-organic frameworks with specific geometries and properties (Feng et al., 2012).
Molecular Structure Analysis
The molecular structure of 2-(1H-pyrazol-3-yl)pyrazine has been elucidated through various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction studies reveal that the compound can form complex structures, such as Cu-[2+2] molecular grids, indicating its versatile coordination behavior and the possibility of forming antiferromagnetic interactions within these complexes (Feng et al., 2012).
科学的研究の応用
1. Synthesis of Copper (II) Complexes
- Application Summary : The compound is used in the synthesis of three copper (II) complexes .
- Methods of Application : The compound, referred to as HL, is used to construct Cu2 units, which are nearly planar. Each deprotonated ligand chelates one copper atom by means of N, N (pyridine-pyrazole) pocket and simultaneously bridges the other one by the N, N (pyrazole) groups .
- Results or Outcomes : The distortion of the Cu (II) coordination geometry and the coplanarity of the Cu– (N=N) 2 –Cu unit have cooperative effects on the antiferromagnetic strength of these systems .
2. Biological Properties
- Application Summary : Pyrazole derivatives, such as “2-(1H-pyrazol-3-yl)pyrazine”, have been found to exhibit a number of noteworthy biological properties .
- Methods of Application : The compound is likely used in the synthesis of various medicinal products .
- Results or Outcomes : The molecule has been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .
3. Pyrrolopyrazine Derivatives
- Application Summary : Pyrrolopyrazine derivatives, which can include “2-(1H-pyrazol-3-yl)pyrazine”, have been found to exhibit a number of biological activities .
- Methods of Application : The compound is likely used in the synthesis of various medicinal products .
- Results or Outcomes : According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
4. Pyrazole Scaffold
- Application Summary : Pyrazole scaffolds, such as “2-(1H-pyrazol-3-yl)pyrazine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application : The compound is used in various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
5. Azapentalenes Synthesis
- Application Summary : The compound has been used in the synthesis of azapentalenes .
- Methods of Application : The respective amine is used via ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results or Outcomes : The synthesis of azapentalenes has been achieved .
6. Green Synthesis
- Application Summary : Pyrazole scaffold, such as “2-(1H-pyrazol-3-yl)pyrazine”, has been used in green synthesis .
- Methods of Application : The compound is used in various synthetic strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The use of pyrazoles in green synthesis has been successful and has led to the development of bioactive chemicals and reactions in various media .
特性
IUPAC Name |
2-(1H-pyrazol-5-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-10-11-6(1)7-5-8-3-4-9-7/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSVVLLAMHTBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578975 | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-3-yl)pyrazine | |
CAS RN |
111781-54-5 | |
| Record name | 2-(1H-Pyrazol-3-yl)pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111781-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1H-Pyrazol-5-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-pyrazol-3-yl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

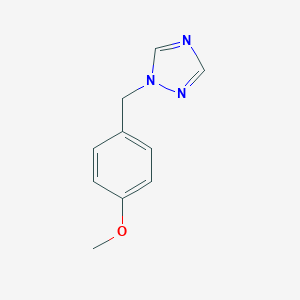
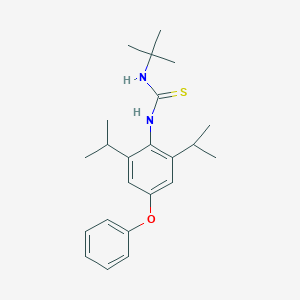
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
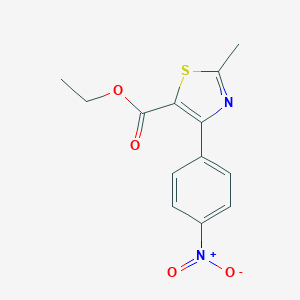
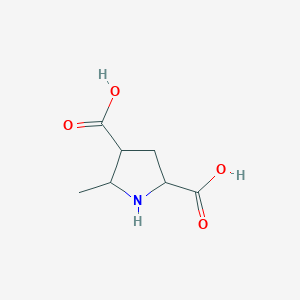
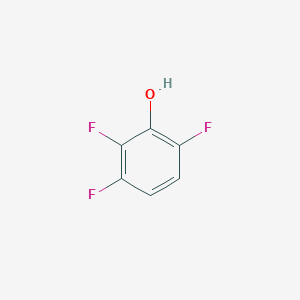
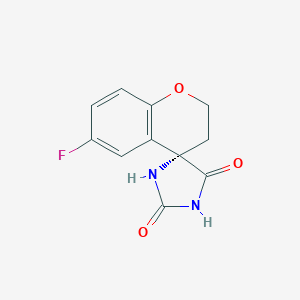
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
